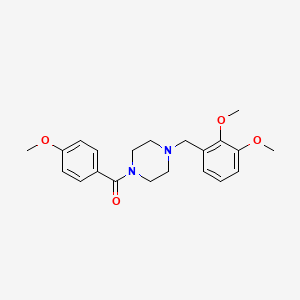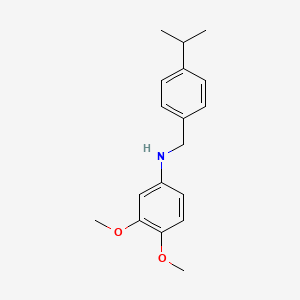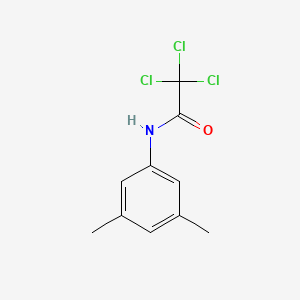![molecular formula C18H27NO2 B5798591 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5798591.png)
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, specifically hematological malignancies.
科学的研究の応用
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription, leading to DNA damage and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown promising results in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma.
作用機序
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. In cancer cells with high levels of rDNA transcription, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide induces DNA damage and activates the p53 pathway, ultimately leading to cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to be highly selective for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies.
Biochemical and Physiological Effects
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells with high levels of rDNA transcription. This leads to cell cycle arrest and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One advantage of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide is its selectivity for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies. However, one limitation is that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown limited efficacy in solid tumors, which typically have lower levels of rDNA transcription. Additionally, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown some toxicity in preclinical studies, particularly in the bone marrow.
将来の方向性
For research on 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide include exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanisms of resistance to 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide in humans.
合成法
The synthesis of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide involves a series of chemical reactions starting with the reaction of 4-methoxybenzyl cyanide with cyclohexyl bromide to form 4-methoxyphenylcyclohexyl ketone. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the carboxylic acid. The final step involves the coupling of the carboxylic acid with N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide.
特性
IUPAC Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h7-8,10-11,15H,2-6,9,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYRPOZSKJGZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)





![N'-[4-(diethylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5798581.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-chloro-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5798588.png)